molecular formula C7H8BrFN2 B1375704 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine CAS No. 1396503-78-8

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine

Cat. No. B1375704
M. Wt: 219.05 g/mol
InChI Key: CMCBWNPULRTQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, also known as 5-Bromo-3-fluoro-N1-methylphenylene-1,2-diamine or 4-Bromo-2-fluoro-6-(methylamino)aniline, is a chemical compound with the formula C₇H₈BrFN₂ . It is supplied by APOLLO SCIENTIFIC .


Molecular Structure Analysis

The molecular weight of 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine is 219.06 g/mol . The InChI code is 1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine is a red oil at room temperature . Its molecular weight is 219.06 g/mol . The InChI code is 1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 .

Scientific Research Applications

1. Radiosensitizing Agent in Brain Tumors

5-Bromodeoxyuridine (BrdUrd), a compound closely related to 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, has been explored as a radiosensitizing agent, particularly in brain tumors like gliomas. A study conducted on patients infused with BrdUrd showed its potential in enhancing the effectiveness of radiotherapy, though its systemic toxicity at higher doses was a concern, necessitating safer delivery methods for optimum treatment levels with minimal side effects (Russo et al., 1984).

2. Genomic Predictors of Chemotherapy Response

Another study explored the role of Methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms as potential genomic predictors of clinical response to fluoropyrimidine-based chemotherapy, commonly used in colorectal cancer treatment. While the specific chemical isn't directly mentioned, the study's insights into the metabolic pathways involved in chemotherapy can provide a broader understanding of how related compounds might interact or be used in cancer treatment (Marcuello et al., 2006).

3. Neurological Effects of Psychoactive Analogs

A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a designer-drug variant of ecstasy, showed devastating neurological responses, including cerebral vasculopathy and quadraparesis. Although this compound is not directly linked to 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, the neurological implications observed in this research provide valuable insights into the potential neurological interactions and effects of structurally related compounds (Ambrose et al., 2010).

4. Molecular Imaging in Healthy Volunteers

The study of molecular imaging, particularly of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor binding in healthy volunteers using [(18)f]p-MPPF, adds another layer of understanding of how related compounds might be used in imaging and diagnostic processes. This research highlights the potential applications of fluorinated compounds in medical imaging, contributing to a broader understanding of the applications of such compounds in scientific research (Passchier et al., 2000).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-3-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCBWNPULRTQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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